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Compound of Interest

Compound Name: (5-Bromothiazol-2-yl)methanol

Cat. No.: B1280497

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromothiazol-2-yl)methanol is a heterocyclic compound of interest in medicinal chemistry
and drug discovery due to the prevalence of the thiazole scaffold in numerous biologically
active molecules. Accurate and comprehensive spectroscopic data is paramount for the
unambiguous identification, purity assessment, and structural elucidation of this compound,
which are critical steps in any drug development pipeline. This technical guide provides a
detailed overview of the predicted spectroscopic data for (5-Bromothiazol-2-yl)methanol,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). The information is presented in a structured format to facilitate easy
reference and comparison. Furthermore, detailed experimental protocols for acquiring such
data are provided, alongside a visual representation of the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (5-Bromothiazol-2-
yl)methanol. These predictions are based on established principles of spectroscopy and data
from analogous chemical structures.

Table 1: Predicted *"H NMR Spectroscopic Data

Solvent: CDCIs, Reference: TMS (6 = 0.00 ppm)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1280497?utm_src=pdf-interest
https://www.benchchem.com/product/b1280497?utm_src=pdf-body
https://www.benchchem.com/product/b1280497?utm_src=pdf-body
https://www.benchchem.com/product/b1280497?utm_src=pdf-body
https://www.benchchem.com/product/b1280497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.65 Singlet 1H H4 (thiazole ring)
~4.80 Singlet 2H -CH2-
~2.50 Broad Singlet 1H -OH

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: CDCls, Reference: TMS (6 = 77.16 ppm for CDCIs)

Chemical Shift (6, ppm)

Assignment

~170 C2 (thiazole ring)
~145 C4 (thiazole ring)
~120 C5 (thiazole ring)
~60 -CHa-

Table 3: Predicted Infrared (IR) Al :

Wavenumber (cm—?)

Intensity

Assignment

3400 - 3200 Broad, Medium O-H stretch (alcohol)
3100 - 3000 Medium C-H stretch (aromatic)
2950 - 2850 Medium C-H stretch (aliphatic)
~1600 Medium C=N stretch (thiazole ring)
~1450 Medium C=C stretch (thiazole ring)
1300 - 1000 Strong C-O stretch (alcohol)
~700 Medium to Strong C-S stretch (thiazole ring)
600 - 500 Medium C-Br stretch
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Table 4: Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI)

miz Relative Intensity Assighment

[M]* (Molecular ion peak,

209/211 High bromine isotopes)
180/182 Medium [M - CH20H]*
130 Medium [M - Br]*

102 Medium [M-Br-COJ*
79/81 High [Br]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of (5-Bromothiazol-2-yl)methanol.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

¢ Instrumentation and Data Acquisition:
o Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
o 1H NMR:

» Pulse Program: Standard single-pulse sequence.
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= Acquisition Time: 2-3 seconds.
» Relaxation Delay: 1-2 seconds.

» Number of Scans: 16-64, depending on sample concentration.

o 1BC NMR:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

» Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

[¢]

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for *H NMR and the
solvent peak of CDCls at 77.16 ppm for 13C NMR.

[¢]

o

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small, solid sample of (5-Bromothiazol-2-yl)methanol directly onto the ATR

crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

e Instrumentation and Data Acquisition:
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o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond
or germanium ATR accessory.

o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1,
o Number of Scans: 16-32.

o A background spectrum of the clean, empty ATR crystal should be acquired prior to
sample analysis.

» Data Processing:

o The instrument software automatically subtracts the background spectrum from the
sample spectrum.

o The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

e Sample Preparation:

o Dissolve a small amount of (5-Bromothiazol-2-yl)methanol in a volatile organic solvent
such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

 Instrumentation and Data Acquisition:

[e]

Mass Spectrometer: A mass spectrometer with an Electron lonization (EI) source.

o

Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).

[¢]

lonization Energy: 70 eV.

[¢]

Mass Range: m/z 50-500.

» Data Processing:
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o The software generates a mass spectrum, which is a plot of relative ion abundance versus
the mass-to-charge ratio (m/z).

o Identify the molecular ion peak and analyze the fragmentation pattern to deduce the
structure of the fragments. The isotopic pattern of bromine (1°Br and 8!Br in approximately
a 1:1 ratio) should be clearly visible for bromine-containing fragments.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (5-
Bromothiazol-2-yl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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